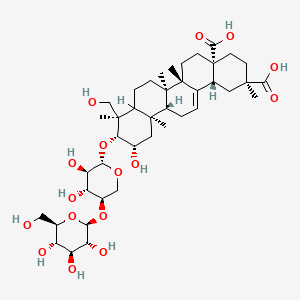

Esculentoside F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Esculentoside F is a natural product found in Phytolacca acinosa with data available.

科学的研究の応用

Anti-Inflammatory Properties

Esculentoside F has been studied for its ability to modulate inflammatory responses. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects are mediated through the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in regulating inflammation.

Key Findings:

- Inhibition of NF-κB translocation in macrophages.

- Reduction in nitric oxide production in inflammatory models.

Anticancer Activities

Numerous studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. It exhibits significant cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells.

Case Studies:

- Colorectal Cancer: this compound demonstrated an IC50 ranging from 16 to 24 μM against colorectal cancer cell lines (HT-29, HCT-116, SW620), effectively halting proliferation and colony formation .

- Mechanism of Action: Research suggests that it targets the IL-6/STAT3 signaling pathway, which is often dysregulated in cancers .

Potential Antiviral Activity

Recent investigations have suggested that this compound may possess antiviral properties, particularly against SARS-CoV-2. It acts as a spike protein blocker, potentially preventing viral entry into host cells.

Research Insights:

- Demonstrated efficacy in inhibiting viral binding and entry mechanisms.

- Considered for further development as a therapeutic agent due to its low toxicity profile .

Pharmacological Insights

This compound's pharmacological profile includes:

- Antifungal Activity: Exhibits efficacy against various fungal strains, indicating a broad spectrum of antimicrobial properties.

- Neuroprotective Effects: Preliminary studies suggest potential benefits in neurological disorders through anti-inflammatory mechanisms.

Data Summary Table

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB signaling | Reduced cytokine production |

| Anticancer | Induction of apoptosis and cell cycle arrest | IC50: 16-24 μM in colorectal cells |

| Antiviral | Spike protein inhibition | Effective against SARS-CoV-2 |

| Antifungal | Disruption of fungal cell integrity | Broad-spectrum antifungal activity |

| Neuroprotective | Anti-inflammatory effects in neural models | Potential benefits in neuroprotection |

特性

CAS番号 |

95263-31-3 |

|---|---|

分子式 |

C41H64O16 |

分子量 |

812.9 g/mol |

IUPAC名 |

(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |

InChI |

InChI=1S/C41H64O16/c1-36(34(50)51)10-12-41(35(52)53)13-11-39(4)19(20(41)14-36)6-7-25-37(2)15-21(44)31(38(3,18-43)24(37)8-9-40(25,39)5)57-32-29(48)27(46)23(17-54-32)56-33-30(49)28(47)26(45)22(16-42)55-33/h6,20-33,42-49H,7-18H2,1-5H3,(H,50,51)(H,52,53)/t20-,21+,22-,23-,24?,25-,26-,27+,28+,29-,30-,31+,32+,33+,36-,37+,38+,39-,40-,41+/m1/s1 |

InChIキー |

IZWDXDONQAMEHX-BZMKVPAPSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |

異性体SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)O |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |

同義語 |

esculentoside F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。